molecular formula C8H5F2NO B1394285 3,5-Difluoro-4-(hydroxymethyl)benzonitrile CAS No. 228421-83-8

3,5-Difluoro-4-(hydroxymethyl)benzonitrile

Cat. No. B1394285
M. Wt: 169.13 g/mol
InChI Key: ZHIOVKVPSNAAIW-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(hydroxymethyl)benzonitrile is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 . This compound is produced in accordance with internationally recognized requirements for the development and production of reference standards .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-(hydroxymethyl)benzonitrile is 1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3,5-Difluoro-4-(hydroxymethyl)benzonitrile has a molecular weight of 169.13 . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Electrochemical Mechanistic Studies

Research by Sokolová, Gál, and Valášek (2012) explored the use of chlorinated hydroxybenzonitriles, similar in structure to 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, as proton donors in electrochemical studies in non-aqueous solutions. Their work highlights the potential of such compounds in facilitating the study of electrochemical reactions in aprotic solutions (Sokolová, Gál, & Valášek, 2012).

Synthesis of Novel Compounds

4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a compound structurally similar to 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, was synthesized by Li et al. (2008) for potential dermatological applications. This study demonstrates the versatility of benzonitrile derivatives in the synthesis of new compounds for various applications (Li et al., 2008).

Quantum-Chemical Analysis

Starichenko et al. (1985) investigated the ESR spectra and structure of radical-anions of fluorinated benzonitrile derivatives. This research provides insights into the quantum-chemical properties of such compounds, potentially informing their applications in scientific research (Starichenko et al., 1985).

Photosynthesis Inhibition Studies

Szigeti, Tóth, and Paless (1982) studied the effects of 3,5-disubstituted 4-hydroxy-benzonitriles on photosynthetic parameters, illustrating the utility of such compounds in biochemical research related to photosynthesis (Szigeti, Tóth, & Paless, 1982).

Regiocontrol in Organic Synthesis

Kanemasa, Nishiuchi, and Wada (1992) described the first regiocontrol of nitrile oxide cycloadditions, using benzonitrile oxide in their reactions. This study indicates the role of benzonitrile derivatives in enhancing precision in organic synthesis (Kanemasa, Nishiuchi, & Wada, 1992).

Synthesis of Bioactive Compounds

Meng (2010) synthesized 3,5-Dihydroxy benzonitrile, a versatile intermediate for the synthesis of bioactive compounds, demonstrating the importance of such derivatives in the creation of biologically active substances (Meng, 2010).

High Voltage Lithium Ion Battery Research

Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive in lithium-ion batteries, indicating the potential of benzonitrile derivatives in energy storage technologies (Huang et al., 2014).

Biodegradation of Herbicides

Pei et al. (2017) constructed a recombinant microbial cell using Escherichia coli to degrade benzonitrile herbicides, highlighting the role of benzonitrile derivatives in environmental bioremediation (Pei et al., 2017).

Safety And Hazards

When handling 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3,5-difluoro-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIOVKVPSNAAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677425
Record name 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(hydroxymethyl)benzonitrile

CAS RN

228421-83-8
Record name 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-difluoro-4-formylbenzonitrile (1.0 g, 6.0 mmol) in EtOH (15 mL) at 0° C. was added NaBH4 (113 mg, 0.5 equiv). After stirring 2 h at 0° C., the reaction mixture was quenched with water and concentrated under reduced pressure. The crude residue was dissolved in DCM, washed with brine, dried over Na2SO4 and concentrated to give 3,5-difluoro-4-(hydroxymethyl)benzonitrile as a solid. All material was used in the next step. 1H NMR (400 MHz, CDCl3) δ 7.29-7.15 (m, 2H), 4.82 (d, J=6.2, 2H), 2.02 (dd, J=12.0, 5.6, 1H); GC-MS (ES) m/z 169 (M).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
113 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (4-bromo-2,6-difluorophenyl)methanol (1.12 g, 5.0 mmol), Pd(PPh3)4 (323 mg, 0.28 mmol) and zinc cyanide (587 mg, 5.0 mmol) was prepared in DMF (7 mL) under nitrogen atmosphere and heated at 90° C. for 18 hours. The mixture was diluted with DCM and water. The organic phase was passed through a hydrophobic frit and the solvent evaporated in vacuo. The residue was purified by flash chromatography (silica, iso-hexane/EtOAc) to afford the title compound. 1H NMR (CDCl3, 400 MHz) δ 7.28-7.21 (2H, m), 4.83 (2H, d, J=6.7 Hz), 1.95 (1H, t, J=6.7 Hz).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
323 mg
Type
catalyst
Reaction Step One
Quantity
587 mg
Type
catalyst
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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